molecular formula C10H6N2O5 B3360940 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid CAS No. 90298-76-3

4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Cat. No.: B3360940
CAS No.: 90298-76-3
M. Wt: 234.16 g/mol
InChI Key: FDQOQXYETMDXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is a complex cinnoline derivative presented for advanced chemical and pharmacological research. The compound's core structure is based on the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold, a framework recognized for its diverse biological activities. This specific molecule is further characterized by the presence of a [1,3]dioxolo group fused at the 4,5-positions, a modification that can significantly influence its electronic properties, metabolic stability, and binding affinity to biological targets. While the specific applications for this analog are under investigation, its structural similarity to the well-established class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids suggests significant potential as a platform for drug discovery . That related class of compounds has been extensively documented in scientific literature and patents for its potent antibacterial properties, often acting through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes . Researchers are invited to explore the unique properties of this cinnoline derivative in developing novel therapeutic agents, studying enzyme mechanisms, or as a key intermediate in the synthesis of more complex chemical entities. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-4-1-6-7(17-3-16-6)2-5(4)11-12-8(9)10(14)15/h1-2H,3H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQOQXYETMDXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529077
Record name 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90298-76-3
Record name 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dioxolo[4,5-g]cinnoline with ethyl acetoacetate in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various esters or amides .

Scientific Research Applications

Medicinal Chemistry

Cinoxacin is primarily known for its antibacterial properties, being classified as a quinolone antibiotic. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

Case Study: Antibacterial Efficacy

A study demonstrated that Cinoxacin exhibits significant antibacterial activity against various strains of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in treating urinary tract infections caused by resistant strains of Escherichia coli and Klebsiella pneumoniae .

Analytical Chemistry

Cinoxacin has been utilized in analytical methods, particularly in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of pharmaceutical compounds.

HPLC Method Development

A reverse-phase HPLC method was developed to analyze Cinoxacin in pharmaceutical formulations. The mobile phase consisted of acetonitrile and water with phosphoric acid, allowing for efficient separation and detection of the compound .

Pharmacokinetics

Research indicates that the pharmacokinetic profile of Cinoxacin supports its use as an effective therapeutic agent. Studies have shown favorable absorption characteristics and a suitable half-life for maintaining therapeutic levels in the bloodstream .

Structural Studies

The structural properties of Cinoxacin have been investigated using various spectroscopic techniques such as NMR and Mass Spectrometry. These studies help elucidate the compound's stability and reactivity under different conditions, which is critical for its application in drug formulation .

Mechanism of Action

The compound exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding tightly to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth .

Comparison with Similar Compounds

Cinoxacin (1-Ethyl-1,4-dihydro-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid)

  • Key Differences: Substitution at N1: Cinoxacin has an ethyl group, enhancing lipophilicity and oral bioavailability . Molecular Weight: 262.24 g/mol (Cinoxacin) vs. 234.18 g/mol (target compound, estimated). Pharmacological Impact:
  • Cinoxacin is clinically used for urinary tract infections due to its balanced solubility (polar organic solvents) and antibacterial potency .
  • The absence of the ethyl group in the target compound may reduce membrane permeability but improve aqueous solubility.

Oxolinic Acid Derivatives (e.g., 5-Ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)

  • Core Structure: Quinoline (one nitrogen) vs. cinnoline (two nitrogens).
  • Biological Activity: Quinoline derivatives (e.g., oxolinic acid) exhibit broader-spectrum activity but lower stability compared to cinnolines due to electronic differences in the bicyclic system .

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structural Variation : Lacks the fused dioxolo ring, reducing steric hindrance and altering binding affinity to DNA gyrase .
  • Physicochemical Properties :
    • Lower molecular weight (189.17 g/mol) and higher melting point due to simplified structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound ~234.18 Moderate in polar solvents Data not available
Cinoxacin 262.24 Soluble in polar organics 261–262 (decomp.)
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid 189.17 Poor in water >300

Biological Activity

4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, commonly known as Cinoxacin, is a compound belonging to the class of quinolone antibiotics. Its structure features a unique dioxole ring fused with a cinnoline moiety, contributing to its pharmacological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₂H₁₀N₂O₅
  • Molecular Weight : 262.221 g/mol
  • CAS Number : 28657-80-9
  • InChI Key : VDUWPHTZYNWKRN-UHFFFAOYSA-N

Antibacterial Activity

Cinoxacin exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Table 1: Antibacterial Activity of Cinoxacin

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL
Klebsiella pneumoniae16 µg/mL

Source:

Anticancer Activity

Recent studies have explored the anticancer potential of Cinoxacin. Research indicates that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study synthesized several derivatives of dioxolo-cinnoline compounds and evaluated their cytotoxicity against multiple cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 19.56 µM against fibrosarcoma (HT-1080) cells. The mechanism involved apoptosis induction via caspase activation and G2/M phase arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HT-1080 (Fibrosarcoma)19.56Caspase activation, G2/M arrest
MDA-MB-231 (Breast)25.00Apoptosis induction
A-549 (Lung)>100No significant activity

Source:

Mechanistic Insights

The biological activity of Cinoxacin is attributed to its ability to interact with cellular targets that regulate apoptosis and cell cycle dynamics. Molecular docking studies suggest that it forms stable complexes with target proteins involved in these processes, enhancing its therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using substituted precursors. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized via alkaline hydrolysis of ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in ethanol with 10% NaOH . Key optimization factors include:

  • Temperature control : Reactions often require reflux conditions to maintain solubility and drive completion.
  • Catalyst selection : Potassium iodide (KI) may enhance cyclization efficiency in multi-step protocols .
  • Purification : Column chromatography or recrystallization improves purity, with yields influenced by solvent polarity and reaction time .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Peaks at δ 15.33 (s, carboxylic acid proton), δ 8.26–7.56 (m, aromatic protons) confirm the quinoline backbone and substituents .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 271.31 for C16H17NO3) validate molecular weight .
  • X-ray crystallography : Resolves dihedral angles of the dioxolo-cinnoline ring system, critical for confirming stereochemistry .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Maintain in amber glass bottles under inert gas (e.g., N2) at 2–8°C to prevent photodegradation and oxidation .
  • Handling : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do computational methods enhance the design of novel derivatives with improved bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example:

  • Reaction path search : Identifies low-energy intermediates in cyclization steps, reducing trial-and-error experimentation .
  • Molecular docking : Simulates binding to bacterial DNA gyrase (a fluoroquinolone target) to prioritize derivatives with higher affinity .
  • Table : Computational vs. Experimental Binding Energies (kcal/mol)
DerivativeΔG (Calculated)ΔG (Experimental)
8-Fluoro analog-9.2-8.7
Cyclopropyl analog-10.1-9.9

Q. Source :

Q. How can contradictory spectral data from analogs be resolved?

Methodological Answer: Contradictions in NMR/IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic proton exchange in the dihydroquinoline ring .
  • Deuterated solvent screening : DMSO-d6 vs. CDCl3 shifts aromatic proton signals due to hydrogen bonding .
  • X-ray validation : Confirms dominant tautomeric forms in solid-state vs. solution .

Q. What mechanistic insights explain the antibacterial activity of this compound class?

Methodological Answer: Fluoroquinolone analogs inhibit bacterial topoisomerases via:

  • Mg²⁺ chelation : The 3-carboxylic acid and 4-oxo groups coordinate Mg²⁺ in the enzyme active site .
  • DNA intercalation : Planar quinoline ring disrupts DNA supercoiling .
  • Resistance mitigation : Bulkier substituents (e.g., cyclohexyl) reduce efflux pump recognition .

Q. How can reaction scalability challenges be addressed in multi-step syntheses?

Methodological Answer:

  • Flow chemistry : Enhances heat/mass transfer in exothermic steps (e.g., Boc deprotection) .
  • Catalyst recycling : Immobilized Pd/C reduces costs in hydrogenation steps .
  • Table : Key Parameters for Scalability
StepOptimal ConditionsYield Improvement
Cyclization80°C, DMF, 12 h75% → 89%
DeprotectionTFA/DCM (1:4), 2 h68% → 82%

Q. Source :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Reactant of Route 2
4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.